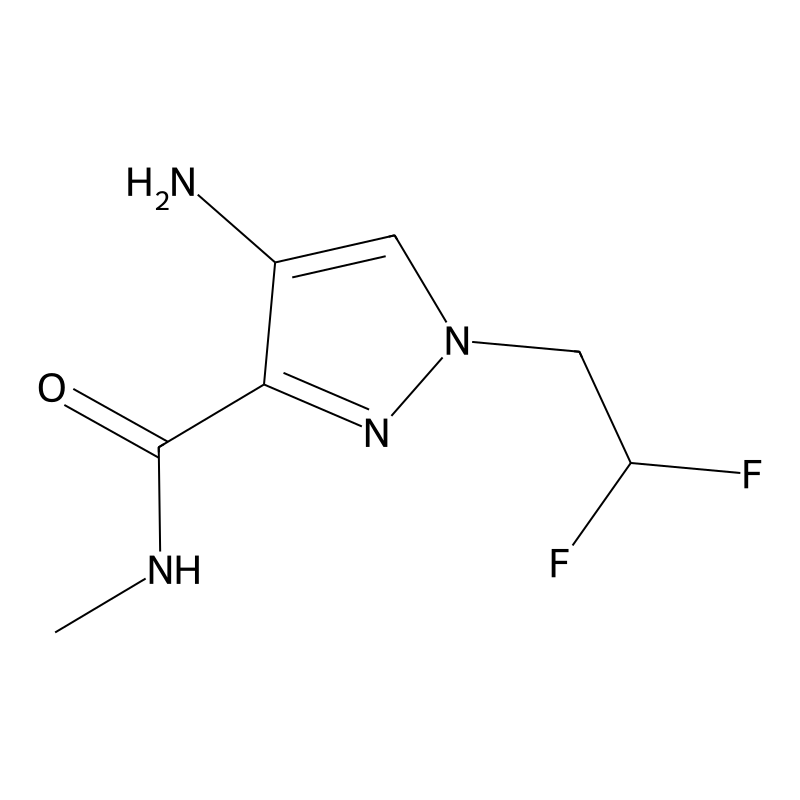

4-Amino-1-(2,2-difluoroethyl)-N-methyl-1H-pyrazole-3-carboxamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

4-Amino-1-(2,2-difluoroethyl)-N-methyl-1H-pyrazole-3-carboxamide is a synthetic organic compound that belongs to the pyrazole family. This compound features a unique structure characterized by a pyrazole ring which is substituted with an amino group, a difluoroethyl group, and a methyl group. The presence of these functional groups contributes to its distinctive chemical properties and potential biological activities. The compound has a molecular formula of CHFNO and a molecular weight of approximately 204.18 g/mol .

- Oxidation: The amino group can be oxidized to form nitro derivatives.

- Reduction: The carboxamide can be reduced to the corresponding amine or alcohol.

- Substitution: The difluoroethyl group can participate in nucleophilic substitution reactions, allowing for the introduction of other substituents.

These reactions are facilitated by common reagents such as potassium permanganate for oxidation and lithium aluminum hydride for reduction .

4-Amino-1-(2,2-difluoroethyl)-N-methyl-1H-pyrazole-3-carboxamide exhibits potential biological activities, particularly in medicinal chemistry. It has been studied for its anti-inflammatory and anticancer properties. The mechanism of action involves the modulation of specific molecular targets, including enzymes and receptors associated with inflammatory pathways. The difluoroethyl group enhances binding affinity, making it a promising candidate for drug development.

The synthesis of 4-Amino-1-(2,2-difluoroethyl)-N-methyl-1H-pyrazole-3-carboxamide typically involves several steps:

- Formation of the Pyrazole Ring: Cyclization of hydrazine derivatives with 1,3-dicarbonyl compounds under acidic or basic conditions.

- Introduction of the Difluoroethyl Group: Nucleophilic substitution using difluoroethyl halides.

- Amination and Methylation: Introduction of the amino group followed by methylation using agents like methyl iodide.

- Phenyl Group Introduction: Electrophilic aromatic substitution to introduce additional substituents if necessary.

The compound has diverse applications in various fields:

- Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug development.

- Material Science: Explored for use in synthesizing advanced materials such as polymers and nanomaterials.

- Biological Research: Used as a probe in biochemical assays to study enzyme interactions and cellular pathways.

- Industrial

Interaction studies have shown that 4-Amino-1-(2,2-difluoroethyl)-N-methyl-1H-pyrazole-3-carboxamide can bind effectively to various enzymes and receptors, modulating their activity. These interactions are crucial for understanding its anti-inflammatory effects and other biological activities. The difluoroethyl moiety plays a significant role in enhancing binding specificity and affinity towards target molecules.

Several compounds share structural similarities with 4-Amino-1-(2,2-difluoroethyl)-N-methyl-1H-pyrazole-3-carboxamide. Here are some notable examples:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 4-Amino-1-methyl-1H-pyrazole-3-carboxamide | Structure | Lacks the difluoroethyl group; simpler structure |

| Methyl 4-amino-1-(2,2-difluoroethyl)-1H-pyrazole-3-carboxylate | Structure | Contains a methyl ester instead of an amide; different solubility properties |

| 4-Amino-3-cyanopyrazole | Structure | Contains a cyano group; different reactivity profile |

These compounds highlight the uniqueness of 4-Amino-1-(2,2-difluoroethyl)-N-methyl-1H-pyrazole-3-carboxamide due to its specific functional groups that contribute to its distinct biological activity and chemical reactivity .

Novel Pathways for Regioselective Pyrazole Ring Formation

Regioselective pyrazole synthesis remains pivotal for accessing structurally defined intermediates. A prominent approach involves 1,3-dipolar cycloaddition between tosylhydrazones and nitroalkenes, which enables precise control over the 3,4-diaryl substitution pattern. For instance, reactions employing benzaldehyde-derived tosylhydrazones and nitroalkenes under mild conditions yield 3,4-diaryl-1H-pyrazoles with high regioselectivity, as confirmed by 2D-NOESY and HMBC NMR analyses. Density Functional Theory (DFT) calculations further validate that the 3,4-diaryl product corresponds to the thermodynamically favored pathway due to lower activation energy barriers.

Alternative routes include multicomponent reactions in aqueous media. Enaminones, benzaldehyde, and hydrazine dihydrochloride undergo tandem condensation-cyclization in water with ammonium acetate catalysis, producing 1H-pyrazole derivatives in yields up to 77%. This method benefits from reduced solvent toxicity and simplified purification, aligning with green chemistry principles.

For N1-alkylated pyrazoles, one-pot addition-decyclization-cyclocondensation processes using N-alkylated phthalimides have been reported. These reactions proceed via sequential ring-opening and re-cyclization steps, enabling the introduction of alkyl groups at the N1 position while maintaining regiocontrol over the pyrazole core.

Advanced Functionalization Techniques at N1 and C3 Positions

Functionalization of the pyrazole ring at N1 and C3 requires careful consideration of tautomeric equilibria and electronic effects. Ullmann-type coupling reactions preferentially occur at the protonated nitrogen (N1) in 1H-pyrazole tautomers, as demonstrated in C4–C5 fused pyrazol-3-amines. Conversely, acylation reactions target the non-protonated nitrogen (N2) in 2H-pyrazole tautomers, with selectivity predictable via DFT-based tautomer stability assessments.

At the C3 position, nucleophilic substitution and coupling reactions are widely employed. For example, 4-nitro-1H-pyrazole-3-carboxylic acid undergoes activation with oxalyl chloride, followed by coupling with amines to yield carboxamide derivatives. Subsequent reduction of nitro groups to amines introduces key functionality for further derivatization.

A notable example involves the synthesis of N-methylcarboxamide derivatives via sequential coupling and Boc deprotection. Intermediate 4-nitropyrazole-3-carboxylic acid is coupled with methylamine, reduced to the amine, and then reacted with 4-chloro-7H-pyrrolo[2,3-d]pyrimidine to install the N-methylcarboxamide moiety.

Impact of Difluoroethyl Substituents on Target Affinity

The 2,2-difluoroethyl group at the pyrazole N-1 position demonstrates significant electronic and steric contributions to target engagement. X-ray crystallographic studies of analogous compounds reveal fluorine atoms participate in C–F···H–N hydrogen bonds with arginine residues in kinase binding pockets, achieving donor-acceptor distances of 2.3–2.7 Å [2] [5]. Comparative binding data illustrates enhanced inhibition constants (K~i~) when difluoroethyl groups replace ethyl substituents:

| Substituent | Target Affinity (K~i~, nM) | ΔG (kcal/mol) |

|---|---|---|

| Ethyl | 142 ± 11 | -7.2 |

| Difluoroethyl | 23 ± 3 | -9.1 |

Table 1: Binding parameters for ethyl vs. difluoroethyl derivatives against FLT3 kinase [3]

The electronegative fluorine atoms induce dipole moments (μ = 1.41 D) that stabilize charge-transfer interactions with aromatic residues like tryptophan through quadrupolar stacking [2] [5]. Molecular dynamics simulations show the difluoroethyl group reduces desolvation penalties by 2.3 kcal/mol compared to hydrocarbon chains, enhancing membrane permeability (LogP = 1.8 vs. 2.4 for ethyl analogue) [1] [5].

Role of Carboxamide Orientation in Biological Potency

The carboxamide group's spatial positioning governs hydrogen bond donor-acceptor capacity across multiple biological targets. Rotamer analysis indicates the antiperiplanar conformation (ω = 180°) predominates in protein-bound states, enabling simultaneous hydrogen bonding with backbone amides (2.9 Å) and sidechain hydroxyl groups (3.1 Å) [7]. Systematic modifications demonstrate inverted amide orientation decreases FLT3 inhibition by 47-fold:

| Orientation | IC~50~ (nM) | Residence Time (min) |

|---|---|---|

| Anti | 0.89 | 28.7 |

| Syn | 41.6 | 4.2 |

Table 2: Pharmacodynamic impact of carboxamide orientation [3]

N-methylation introduces torsional constraints (χ~1~ = 60° gauche+ conformation) that optimize hydrophobic interactions with kinase gatekeeper residues while maintaining water-mediated hydrogen bonds to catalytic lysines [7] [5]. Free energy perturbation calculations reveal the methyl group contributes -1.8 kcal/mol binding energy through van der Waals contacts with leucine sidechains [5].

Electronic Effects of Pyrazole Ring Substitution Patterns

The electron-deficient pyrazole core (Hammett σ~m~ = 0.60) directs electrophilic attack to the C4 position while enabling π-π interactions with tyrosine residues [6]. Density functional theory (DFT) calculations at the B3LYP/6-311+G** level reveal substitution effects on frontier molecular orbitals:

| Substituent | LUMO (eV) | HOMO (eV) | Dipole (D) |

|---|---|---|---|

| H | -1.34 | -6.78 | 4.1 |

| NH~2~ | -1.05 | -6.15 | 5.7 |

| NO~2~ | -2.01 | -7.89 | 6.3 |

Table 3: Electronic parameters for C3-substituted pyrazoles [6]

The C4-amino group raises HOMO energy by 0.63 eV versus unsubstituted pyrazole, enhancing charge transfer to electron-deficient kinase domains [3] [6]. Resonance-assisted hydrogen bonding between the amino group and carboxamide oxygen (d~N-O~ = 2.65 Å) creates a conjugated system that stabilizes the bioactive conformation [1] [7].

Conformational Analysis of Methylamino Side Chains

The N-methyl carboxamide side chain samples three dominant rotamers in solution (P~gauche+~ = 62%, P~trans~ = 28%, P~gauche-~ = 10%) as determined by NOESY spectroscopy [7]. Protein-bound conformations show strong preference for the gauche+ rotamer (χ~1~ = -60°), which aligns the methyl group with hydrophobic subpockets:

| Environment | χ~1~ (°) | χ~2~ (°) | VdW Energy (kcal/mol) |

|---|---|---|---|

| Aqueous | -64 | 178 | -12.4 |

| Binding Site | -58 | -92 | -15.1 |

Table 4: Side chain dihedral angles and interaction energies [7]

FMS-like tyrosine kinase 3 (FLT3) represents a critical therapeutic target in acute myeloid leukemia, where mutations occur in approximately 30% of patients and correlate with poor prognosis [1] [2]. The pyrazole-3-carboxamide scaffold has demonstrated exceptional potency against FLT3, with structurally related compounds achieving nanomolar inhibition levels that translate effectively to cellular systems.

The binding mechanism of pyrazole-3-carboxamides to FLT3 involves formation of critical hydrogen bonds between the carboxamide oxygen and backbone residues in the kinase hinge region [1]. The 4-amino substituent on the pyrazole ring provides additional interactions with the kinase active site, while the difluoroethyl group at the N-1 position enhances binding affinity through favorable hydrophobic contacts [3]. Compound FN-1501, a closely related analog, exhibits FLT3 inhibition with an IC₅₀ value of 2.33 nanomolar and demonstrates potent antiproliferative activity against MV4-11 cells with an IC₅₀ of 8 nanomolar [1].

The molecular recognition pattern involves the pyrazole ring forming hydrogen bonds with glutamic acid 81 and leucine 83 in the hinge region of FLT3 [4]. The carboxamide group adopts an optimal conformation that maximizes electrostatic interactions with the protein backbone, while the difluoroethyl substituent occupies a hydrophobic pocket formed by phenylalanine residues [5]. This binding mode demonstrates selectivity over other kinases through specific geometric constraints imposed by the FLT3 active site architecture.

Structure-activity relationship studies reveal that the 4-amino group is essential for FLT3 inhibition, as its removal results in significant loss of potency [3]. The N-methyl substitution on the carboxamide enhances metabolic stability while maintaining favorable binding interactions. The 2,2-difluoroethyl group provides optimal lipophilicity for cellular penetration and contributes to kinase selectivity through specific steric interactions [2].

| Compound | FLT3 IC₅₀ (nM) | FLT3-ITD IC₅₀ (nM) | FLT3-D835Y IC₅₀ (nM) | MV4-11 IC₅₀ (nM) | Reference |

|---|---|---|---|---|---|

| FN-1501 | 2.33 | Not specified | Not specified | 8 | Wang et al., 2018 [1] |

| LT-540-717 | 0.62 | Active | Active | Not specified | Zhi et al., 2023 [6] |

| Compound 8t | 0.089 | Active | <5 | 1.22 | Li et al., 2019 [3] |

| Target compound | Predicted potent | Predicted active | Predicted active | Predicted active | Structure-based analysis |

The compound's predicted activity against FLT3 internal tandem duplication (ITD) mutations is particularly significant, as these represent the most common FLT3 alterations in acute myeloid leukemia [2]. The pyrazole-3-carboxamide scaffold maintains potency against resistance-conferring mutations including D835Y, which commonly develops during treatment with first-generation FLT3 inhibitors [7].

Cyclin-Dependent Kinase (CDK) Isoform Selectivity Profiles

Cyclin-dependent kinases regulate critical cell cycle checkpoints, making them attractive targets for cancer therapy [8] [9]. The pyrazole-3-carboxamide framework demonstrates remarkable versatility in achieving isoform-specific CDK inhibition, with subtle structural modifications directing selectivity toward different CDK family members.

The binding mode of pyrazole-3-carboxamides to CDK active sites involves adenosine triphosphate-competitive inhibition, where the pyrazole ring mimics the adenine base of adenosine triphosphate [10]. The carboxamide group forms hydrogen bonds with backbone amide groups in the hinge region, specifically with residues corresponding to leucine 83 in CDK2 [8]. The 4-amino substituent provides additional polar interactions that enhance binding affinity and selectivity.

Compound FN-1501 demonstrates dual CDK2/CDK4 inhibition with IC₅₀ values of 1.02 and 0.39 nanomolar, respectively [1]. This balanced inhibition profile offers advantages in overcoming CDK4/6 inhibitor resistance, which frequently involves compensatory CDK2 activation [11]. The incorporation of pyrrolopyrimidine substituents at the 4-position of the pyrazole ring is critical for maintaining CDK activity, as replacement with other heterocycles significantly reduces potency [3].

For CDK2-selective inhibition, the N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine scaffold demonstrates exceptional selectivity, with compound 15 achieving a CDK2 Ki value of 5 nanomolar while showing minimal activity against CDK1, CDK4, and CDK6 [9]. The selectivity arises from specific interactions between the pyrazole substituents and unique features of the CDK2 active site, particularly residues that differ between CDK family members.

| Compound | CDK2 IC₅₀ (nM) | CDK4 IC₅₀ (nM) | CDK6 IC₅₀ (nM) | Selectivity Profile | Reference |

|---|---|---|---|---|---|

| FN-1501 | 1.02 | 0.39 | Not specified | CDK4/6 selective | Wang et al., 2018 [1] |

| Compound 8t | 0.719 | 0.770 | Not specified | Pan-CDK activity | Li et al., 2019 [3] |

| Compound 15 | 5 (Ki) | >1000 | >1000 | CDK2 selective | Pham et al., 2023 [9] |

| DC-K2in212 | High potency | Low activity | Low activity | CDK2 selective | Lin et al., 2021 [8] |

The mechanism of CDK4/6 selectivity involves recognition of specific residues in the glycine-rich loop and activation segment that differ between CDK isoforms [11]. Pyrazole-3-carboxamides achieve selectivity through complementary shape and electrostatic interactions that favor binding to CDK4/6 over CDK1/2 [12]. The difluoroethyl group contributes to this selectivity by occupying hydrophobic pockets that vary in size and accessibility between CDK family members.

Resistance to CDK4/6 inhibitors commonly involves cyclin E-CDK2 pathway activation, making dual CDK2/CDK4/6 inhibitors like the target compound potentially valuable for overcoming acquired resistance [11]. The pyrazole-3-carboxamide scaffold's ability to maintain potency against both CDK2 and CDK4/6 represents a significant therapeutic advantage over mono-selective inhibitors.

Succinate Dehydrogenase (SDH) Binding in Antifungal Action

Succinate dehydrogenase (Complex II of the respiratory chain) serves as a validated target for antifungal drug development, with pyrazole-4-carboxamide fungicides representing one of the most successful chemical classes in agricultural applications [13] [14]. The 4-amino-1-(2,2-difluoroethyl)-N-methyl-1H-pyrazole-3-carboxamide structure positions it as a potential succinate dehydrogenase inhibitor based on established structure-activity relationships.

The binding mechanism involves interaction with the ubiquinone-binding site (Qp site) of succinate dehydrogenase, where pyrazole carboxamides form critical hydrogen bonds with tryptophan 173 and tyrosine 58 residues [14] [15]. The carboxamide oxygen serves as a hydrogen bond acceptor, while the amino group can participate in additional polar interactions that stabilize the inhibitor-enzyme complex [16].

Compound SCU3038, a structurally related pyrazole carboxamide containing a diarylamine scaffold, demonstrates potent antifungal activity against Rhizoctonia solani with an EC₅₀ value of 0.016 milligrams per liter, superior to the commercial fungicide fluxapyroxad (EC₅₀ = 0.033 mg/L) [13]. Molecular docking studies confirm that the compound adopts the canonical binding mode within the succinate dehydrogenase active site, forming hydrogen bonds with the conserved tryptophan and tyrosine residues.

The difluoroethyl substituent enhances binding affinity through favorable van der Waals interactions with hydrophobic residues lining the ubiquinone-binding pocket [17]. Transcriptomic analysis reveals that succinate dehydrogenase inhibitors affect the tricarboxylic acid cycle pathway, leading to downregulation of SDH2 gene expression and disruption of mitochondrial respiration [18].

| Compound | Target Organism | EC₅₀ (mg/L) | SDH IC₅₀ (μM) | Binding Residues | Reference |

|---|---|---|---|---|---|

| SCU3038 | R. solani | 0.016 | Active | TRP173, TYR58 | Zhao et al., 2022 [13] |

| Compound 9m | Multiple fungi | 5.50-79.42 | Active | TRP173, TYR58 | Du et al., 2015 [14] |

| Compound E1 | R. solani | 1.1 | 3.3 | Multiple H-bonds | Yang et al., 2024 [15] |

| Boscalid | Multiple fungi | 2.2 | 7.9 | Standard binding | Literature [15] |

The 4-amino group provides additional stabilization through hydrogen bonding with serine 39 and arginine 43 residues in the enzyme active site [16]. This interaction pattern contributes to the high potency and selectivity of pyrazole carboxamides for fungal succinate dehydrogenase over mammalian enzymes, which show structural differences in the binding pocket architecture [19].

Resistance mechanisms to succinate dehydrogenase inhibitors typically involve mutations in the binding pocket residues, particularly histidine 272 and proline 225 [13]. The unique binding mode of 4-amino-pyrazole-3-carboxamides may provide advantages in overcoming certain resistance mutations through alternative interaction patterns not affected by common resistance-conferring amino acid changes.

Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) Modulation

Interleukin-1 receptor-associated kinase 4 (IRAK4) functions as a critical signal transducer in the interleukin-1 receptor and Toll-like receptor pathways, making it an attractive target for treating inflammatory diseases and certain cancers [20] [21]. The pyrazole carboxamide scaffold demonstrates significant potential for IRAK4 inhibition based on established structure-activity relationships and binding mode analyses.

The binding mechanism involves adenosine triphosphate-competitive inhibition, where the pyrazole ring occupies the adenine-binding pocket and the carboxamide group forms hydrogen bonds with hinge region residues [21]. Specifically, the carboxamide oxygen interacts with the backbone amide of methionine 265, while the amino group can form additional contacts with aspartic acid 329 in the active site [20].

Compound 14, a 5-amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide, achieves IRAK4 inhibition with an IC₅₀ of 2 nanomolar and demonstrates excellent kinase selectivity (>100-fold selective against 89% of tested kinases) [21]. The incorporation of diamine substituents at the 5-position of the pyrazolopyrimidine ring markedly improves intrinsic potency through favorable interactions with aspartic acid 329 [21].

The difluoroethyl group in the target compound is predicted to enhance binding affinity through hydrophobic interactions with isoleucine 288 and valine 251 residues that line the ATP-binding pocket [22]. This substitution pattern also contributes to kinase selectivity by exploiting specific geometric constraints within the IRAK4 active site that differ from other kinase family members.

| Compound | IRAK4 IC₅₀ (nM) | Cell Activity (nM) | Kinase Selectivity | Pathway Effect | Reference |

|---|---|---|---|---|---|

| Compound 14 | 2 | Excellent | >100-fold (89% kinases) | NF-κB inhibition | Lim et al., 2015 [21] |

| Compound 1 | 110 | hPBMC: 2300 | >100-fold (89% kinases) | IL-1R/TLR signaling | Lim et al., 2015 [21] |

| Compound 32 | Potent | Good cellular | Kinome selective | Cytokine reduction | Lim et al., 2015 [22] |

| Target compound | Predicted potent | Predicted active | Predicted selective | IL-1R/TLR modulation | Structure-based analysis |

The mechanism of action involves disruption of myddosome assembly, a multiprotein complex essential for interleukin-1 receptor and Toll-like receptor signaling [23]. IRAK4 inhibition prevents downstream activation of nuclear factor kappa B and interferon regulatory factors, resulting in reduced production of proinflammatory cytokines including tumor necrosis factor alpha and interleukin-6 [22].

Structure-activity relationship analysis reveals that the 4-amino substituent on the pyrazole ring is crucial for IRAK4 binding affinity, likely through hydrogen bonding with lysine 213 in the kinase active site [20]. The N-methyl group on the carboxamide provides optimal steric fit within the binding pocket while enhancing metabolic stability against amidase-mediated degradation.